molecular formula C9H17O2P B2373116 3-Dimethylphosphorylcycloheptan-1-one CAS No. 2287273-78-1

3-Dimethylphosphorylcycloheptan-1-one

Cat. No.: B2373116
CAS No.: 2287273-78-1
M. Wt: 188.207
InChI Key: FYVORKDJQGAVIP-UHFFFAOYSA-N
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Description

3-Dimethylphosphorylcycloheptan-1-one is a cyclic ketone featuring a seven-membered cycloheptanone ring substituted with a dimethylphosphoryl group (-PO(CH₃)₂) at the 3-position. This compound is of interest in organophosphorus chemistry due to the unique electronic and steric effects imparted by the phosphoryl group.

Properties

IUPAC Name

3-dimethylphosphorylcycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17O2P/c1-12(2,11)9-6-4-3-5-8(10)7-9/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVORKDJQGAVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CCCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylcycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cycloheptanone with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Dimethylphosphorylcycloheptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Dimethylphosphorylcycloheptan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Dimethylphosphorylcycloheptan-1-one involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The phosphoryl group in 3-Dimethylphosphorylcycloheptan-1-one distinguishes it from other cyclic ketones. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Cyclic Ketones
Compound Name Molecular Formula Substituent(s) Ring Size Key Functional Group CAS Number Source
This compound C₉H₁₅O₂P 3-dimethylphosphoryl 7-membered Ketone + Phosphoryl Not Available N/A
3-Methyl-3-phenylcyclopentan-1-one C₁₂H₁₄O 3-methyl, 3-phenyl 5-membered Ketone 92013-10-0
cis-1,3-Dimethylcyclopentane C₇H₁₄ 1,3-dimethyl (cis) 5-membered Alkane 2532-58-3

Key Observations :

  • Substituent Effects : The dimethylphosphoryl group is highly polar, enhancing solubility in polar solvents (e.g., water or alcohols) compared to hydrophobic substituents like phenyl or methyl groups .

Physicochemical Properties

While direct data on this compound is scarce, inferences can be drawn from related compounds:

Table 2: Inferred Physicochemical Properties
Property This compound 3-Methyl-3-phenylcyclopentan-1-one cis-1,3-Dimethylcyclopentane
Boiling Point ~250–300°C (estimated) 245–250°C 98–100°C
Solubility Moderate in polar solvents Low in water, high in organics Insoluble in water
Reactivity High (due to phosphoryl electrophilicity) Moderate (ketone + steric hindrance) Low (alkane)

Research Findings :

  • Phosphoryl Group Impact : The phosphoryl group in this compound is expected to increase electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions) compared to less polar analogs like 3-Methyl-3-phenylcyclopentan-1-one .

Regulatory and Industrial Relevance

  • 3-Methyl-3-phenylcyclopentan-1-one : Widely used in fragrance and pharmaceutical industries due to its stable cyclic structure and compatibility with organic synthesis .
  • cis-1,3-Dimethylcyclopentane : Listed in regulatory databases (e.g., EPA) with environmental monitoring data, highlighting its persistence in sediments .
  • This compound: Likely subject to stringent regulatory oversight due to its phosphorus content, similar to organophosphorus pesticides or flame retardants.

Biological Activity

3-Dimethylphosphorylcycloheptan-1-one is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound, characterized by its cycloheptane structure and dimethylphosphoryl group, exhibits unique chemical properties that influence its biological activity. The presence of the phosphoryl group enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC₉H₁₄NO₃P
Molecular Weight201.18 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It is hypothesized that the compound may inhibit certain enzymatic pathways, leading to altered cellular responses.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating potential for antimicrobial applications.
  • Neuroprotective Effects : Some studies suggest that dimethylphosphoryl compounds may offer neuroprotection through modulation of neurotransmitter systems.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various dimethylphosphoryl compounds on human tumor cell lines. Results indicated that this compound exhibited significant growth inhibition in specific cancer types, particularly breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy : In a comparative analysis, this compound was tested against common bacterial pathogens. The compound demonstrated notable antibacterial activity, comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.
  • Neuroprotection : An experimental model assessed the neuroprotective effects of the compound in neurodegenerative disease models. The findings indicated a reduction in oxidative stress markers and improved neuronal survival rates, highlighting its potential therapeutic application in neurodegenerative disorders.

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerSignificant cytotoxicity against tumor cellsCase Study
AntimicrobialEffective against bacterial strainsCase Study
NeuroprotectiveReduced oxidative stress in neuronal modelsCase Study

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